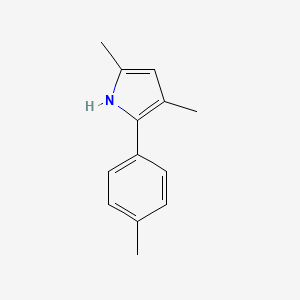
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second position of the pyrrole ring, along with two additional methyl groups at the third and fifth positions. Pyrroles are known for their significance in various biological and chemical processes, making them valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of p-tolualdehyde with 2,4-pentanedione in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired pyrrole compound.
Another approach involves the reaction of p-tolylmagnesium bromide with 3,5-dimethylpyrrole-2-carboxaldehyde. This Grignard reaction is performed in anhydrous ether or tetrahydrofuran, followed by acidic workup to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure high yield and efficiency in industrial settings.
化学反応の分析
Types of Reactions
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic ring of the p-tolyl group. Common reagents include bromine or nitric acid under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of pyrrole derivatives with oxidized functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced pyrrole derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学的研究の応用
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(p-Tolyl)-1H-pyrrole: Lacks the additional methyl groups at the third and fifth positions.
3,5-Dimethyl-1H-pyrrole: Lacks the p-tolyl group at the second position.
2-Phenyl-3,5-dimethyl-1H-pyrrole: Contains a phenyl group instead of a p-tolyl group at the second position.
Uniqueness
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole is unique due to the presence of both the p-tolyl group and the two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties
特性
分子式 |
C13H15N |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3,5-dimethyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-9-4-6-12(7-5-9)13-10(2)8-11(3)14-13/h4-8,14H,1-3H3 |
InChIキー |
MWIXABQMIAPWFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C=C(N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



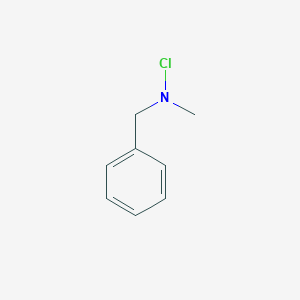
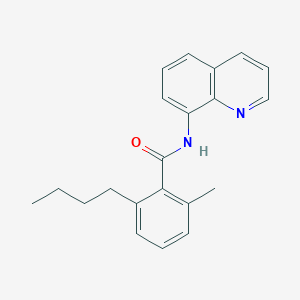
![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
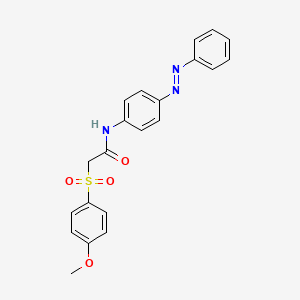


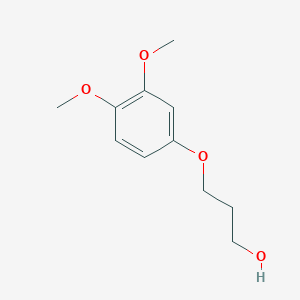
![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)

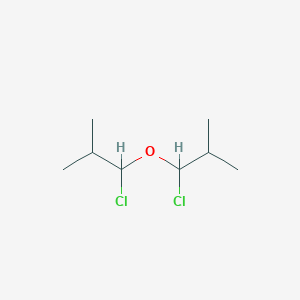

![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
